molecular formula C10H16N2O B3859219 1-(1H-pyrrol-2-ylmethyl)-4-piperidinol

1-(1H-pyrrol-2-ylmethyl)-4-piperidinol

Cat. No.: B3859219
M. Wt: 180.25 g/mol
InChI Key: LDVXZRJGTLIRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-pyrrol-2-ylmethyl)-4-piperidinol, also known as P4 or N-[(2-hydroxy-1-pyrrolidinyl)methyl]-4-piperidinol, is a chemical compound with potential applications in scientific research. It is a chiral molecule with two enantiomers, and its synthesis method involves the reaction of pyrrole with piperidine in the presence of a reducing agent.

Scientific Research Applications

1-(1H-pyrrol-2-ylmethyl)-4-piperidinol has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety, sleep, and other physiological functions. This compound has also been found to have neuroprotective effects, and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 1-(1H-pyrrol-2-ylmethyl)-4-piperidinol involves its interaction with the GABAergic system. This compound acts as a positive allosteric modulator of GABA-A receptors, enhancing the effects of GABA on the receptor. This results in increased inhibitory neurotransmission, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been found to have anxiolytic and sedative effects in animal models, and may have potential in the treatment of anxiety disorders and sleep disorders. It has also been shown to have neuroprotective effects, and may have potential in the treatment of neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 1-(1H-pyrrol-2-ylmethyl)-4-piperidinol is its potential as a research tool for studying the GABAergic system and its role in anxiety, sleep, and other physiological functions. However, one limitation is that this compound is a chiral molecule with two enantiomers, which may have different effects on the GABAergic system. This can complicate experimental design and interpretation of results.

Future Directions

For research on 1-(1H-pyrrol-2-ylmethyl)-4-piperidinol could include further investigation of its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Additionally, research could focus on the development of more selective modulators of the GABAergic system, which could have potential as therapeutic agents for anxiety, sleep, and other disorders.

Properties

IUPAC Name

1-(1H-pyrrol-2-ylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-10-3-6-12(7-4-10)8-9-2-1-5-11-9/h1-2,5,10-11,13H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVXZRJGTLIRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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